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  • Product: Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate
  • CAS: 752966-27-1

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Incorporating Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate into Peptides via Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of β-Amino Acids in Peptide Science The rational design of peptidomimetics and other modified peptides is a cornerstone of mo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Amino Acids in Peptide Science

The rational design of peptidomimetics and other modified peptides is a cornerstone of modern drug discovery and materials science. While the 20 proteinogenic α-amino acids offer a vast chemical space, the incorporation of non-canonical amino acids, such as β-amino acids, provides a powerful strategy to overcome many of the limitations of natural peptides, including poor metabolic stability and limited structural diversity.[1][2][3] Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate is a unique β-amino acid that introduces a flexible, yet constrained, element into a peptide backbone. The presence of the benzyl ether protecting group on the phenyl ring also offers a handle for further chemical modification or for influencing intermolecular interactions. This document provides a detailed guide for the efficient incorporation of this building block into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

Physicochemical Properties of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate

A thorough understanding of the building block's properties is critical for successful synthesis.

PropertyValueSource
CAS Number 752966-27-1[4][5][6]
Molecular Formula C17H19NO3[4]
Molecular Weight 285.34 g/mol [4]
Synonym(s) Methyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate[4]
Purity ≥95%[4]
Storage Temperature 0-8 °C[4]

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocols are based on standard Fmoc/tBu chemistry, a widely adopted method in SPPS.[7][8] The incorporation of a β-amino acid can sometimes present challenges due to steric hindrance, which may necessitate adjustments to coupling times or the choice of coupling reagents.[9][10]

Diagram: SPPS Workflow for Incorporating a β-Amino Acid

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Coupling of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash Deprotection2->Wash3 NextAA Couple Next Amino Acid Wash3->NextAA Cleavage Cleavage & Global Deprotection (e.g., TFA Cocktail) NextAA->Cleavage Repeat Cycles Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for solid-phase peptide synthesis.

Step 1: Resin Preparation and First Amino Acid Coupling
  • Resin Selection: Choose a resin appropriate for your desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).[8]

  • Swell the Resin: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group from the resin linker.[11]

  • Washing: Thoroughly wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine and byproducts.

  • First Amino Acid Coupling: Couple the first standard Fmoc-protected amino acid according to a standard coupling protocol (e.g., using HBTU/DIPEA or HATU/DIPEA).

Step 2: Incorporation of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate
  • Fmoc Deprotection: After the successful coupling of the preceding amino acid, perform Fmoc deprotection as described in Step 1.3.

  • Activation of the β-Amino Acid:

    • In a separate vessel, dissolve 3-4 equivalents of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate and a suitable activating agent in DMF. Commonly used activating agents for hindered amino acids include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[12][13]

    • Add 6-8 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.

    • Allow the activation to proceed for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to the potential for steric hindrance with β-amino acids, an extended coupling time is recommended.[10]

    • Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

  • Double Coupling (if necessary): If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.

  • Washing: After a successful coupling, wash the resin thoroughly as described in Step 1.4.

Diagram: Coupling of the β-Amino Acid

Coupling_Reaction cluster_activation Activation cluster_coupling Coupling BetaAA Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate COOH ActivatedAA Activated Ester O-AAt BetaAA:f0->ActivatedAA:f0 Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedAA:f0 Base Base (DIPEA) Base->ActivatedAA:f0 NewPeptideBond New Peptide Bond CONH ActivatedAA:f0->NewPeptideBond:f0 Nucleophilic Attack ResinPeptide Resin-Bound Peptide NH2 ResinPeptide:f0->NewPeptideBond:f0

Caption: Activation and coupling of the β-amino acid.

Step 3: Chain Elongation

Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Step 4: Cleavage and Global Deprotection
  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Washing and Drying: Wash the resin thoroughly with DMF, DCM, and methanol, then dry the resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A standard cocktail for Fmoc/tBu chemistry is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Deprotection of the Benzyl Ether

The phenylmethoxy (benzyl ether) group on the side chain of the incorporated residue is stable to the standard TFA cleavage conditions used in Fmoc-SPPS.[14][15] If the final peptide requires a free phenol, a subsequent deprotection step is necessary.

Method: Catalytic Hydrogenolysis

This is a common and effective method for benzyl ether cleavage.[16][17]

  • Dissolve the Peptide: Dissolve the purified, protected peptide in a suitable solvent such as methanol, ethanol, or a mixture of acetic acid and water.

  • Add Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (typically 2-24 hours).

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purification: Re-purify the deprotected peptide by RP-HPLC if necessary.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling of the β-Amino Acid Steric hindrance, aggregation of the growing peptide chain.- Use a more powerful coupling reagent like HATU or COMU.[13] - Increase the coupling time and/or perform a double coupling. - Consider microwave-assisted SPPS to enhance coupling efficiency.[10] - If aggregation is suspected, consider using a different solvent system or incorporating structure-breaking elements.[18]
Side Reactions During Cleavage Presence of sensitive residues (e.g., Trp, Met, Cys).- Add appropriate scavengers to the cleavage cocktail (e.g., TIS for trityl groups, ethanedithiol (EDT) for Cys).
Incomplete Benzyl Ether Deprotection Catalyst poisoning, poor solubility.- Ensure the catalyst is fresh and active. - Use a different solvent system to improve peptide solubility. - Increase the hydrogen pressure.

Conclusion

The incorporation of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate into peptide sequences is a viable strategy to introduce novel structural and functional properties. By employing optimized coupling conditions and being mindful of the potential for steric hindrance, researchers can successfully synthesize peptides containing this valuable β-amino acid building block. The protocols and considerations outlined in this document provide a solid foundation for the successful application of this compound in peptide research and development.

References

  • Chemical Substance Information. (n.d.). methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate. Retrieved from [Link]

  • Goldschmidt Gőz, M., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids, 55(8), 933-942.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Retrieved from [Link]

  • Goldschmidt Gőz, M., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. PubMed. Retrieved from [Link]

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242-5251.
  • Goldschmidt Gőz, M., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. ResearchGate. Retrieved from [Link]

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Semantic Scholar. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733-5739.
  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-3-phenylpropionate. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]

  • Electronic Journal of Biotechnology. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 33, 38-45.
  • SinoStandards Bio-Tech. (n.d.). Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate. Retrieved from [Link]

  • Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(3), 134-143.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)
  • ThaiScience. (n.d.). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A analogs. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • Google Patents. (n.d.). EP0391070A1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts.

Sources

Application

Use of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate in drug discovery

Application Note: Strategic Incorporation of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate in Peptidomimetic Drug Discovery Executive Summary & Mechanistic Rationale The compound Methyl 3-Amino-3-[4-(phenylmethoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate in Peptidomimetic Drug Discovery

Executive Summary & Mechanistic Rationale

The compound Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate (CAS: 752966-27-1)[1] is a highly versatile, non-canonical β-amino acid building block. In contemporary drug discovery, transitioning from natural α-peptides to β-peptidomimetics is a proven strategy to overcome the poor pharmacokinetic profiles of peptide therapeutics.

The structural anatomy of this molecule offers three distinct mechanistic advantages:

  • Proteolytic Evasion: The insertion of an additional methylene group into the peptide backbone creates β-amino acid derivatives that are fundamentally unrecognizable to most endogenous proteases (such as aminopeptidases)[2]. This structural modification drastically extends the plasma half-life of the resulting drug leads[3].

  • Lipophilic Anchoring: The para-benzyloxy (phenylmethoxy) substitution acts as a bulky, hydrophobic pharmacophore. In the context of challenging protein-protein interactions (PPIs)—such as the p53-MDM2 interface—this lipophilic anchor is critical for penetrating deep, hydrophobic binding pockets[4]. Furthermore, in the development of SH2 domain inhibitors, benzyloxy-substituted scaffolds provide essential hydrophobic contacts that complement highly polar binding interfaces[5].

  • Orthogonal Synthesis: The methyl ester protects the C-terminus, allowing for targeted N-terminal elongation, while the benzyloxy ether remains completely stable under standard peptide coupling conditions.

Pathway N1 Target Identification e.g., MDM2-p53, IRAP, SH2 N2 Library Synthesis Incorporating β-Amino Acids N1->N2 Scaffold Design N3 Affinity Selection High-Throughput Screening N2->N3 Combinatorial Library N4 Lead Optimization Enhancing Proteolytic Stability N3->N4 Hit Compound N4->N1 Iterative Refinement

Iterative drug discovery cycle utilizing non-canonical β-amino acid libraries.

Quantitative Advantages in Scaffold Design

Replacing standard aromatic α-amino acids (like Tyrosine or Phenylalanine) with this specific β-amino acid derivative fundamentally alters the physicochemical properties of the drug scaffold.

PropertyNatural α-Phenylalanineβ-Amino Acid Derivative (Target)Impact on Drug Design
Proteolytic Half-Life < 1 hour (Rapid degradation)> 24 hours (Highly stable)Enables systemic administration and oral bioavailability exploration.
LogP Contribution ~1.5~3.8Enhances cell permeability and drives affinity in deep hydrophobic pockets.
Backbone Flexibility High (Rotatable α-Carbon)Restricted (β-turn induction)Pre-organizes the peptidomimetic into an active, high-affinity conformation.
Chemical Orthogonality Standard (N/C termini)High (Stable ether linkage)Allows aggressive N/C modifications without side-chain degradation.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the integration of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate into a growing peptidomimetic chain. Each step is designed with built-in causality and self-validation mechanisms to ensure high-fidelity synthesis.

Protocol A: Sterically Hindered Amide Coupling (N-Terminal Elongation)

Causality: The β-carbon of this compound is heavily sterically hindered by the bulky 4-(benzyloxy)phenyl group. Standard coupling agents (e.g., EDC/HOBt) often lead to sluggish kinetics and base-catalyzed epimerization. HATU is utilized because its 7-azabenzotriazole leaving group is exceptionally reactive, driving the amidation to completion rapidly before stereochemical degradation can occur[5].

  • Activation: Dissolve the target carboxylic acid scaffold (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Stir for 5 minutes at room temperature to generate the active ester.

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution, immediately followed by Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate (1.1 eq).

  • Self-Validation (LC-MS): Stir for 2–4 hours. Extract a 5 µL aliquot, dilute in MeOH, and inject into the LC-MS. The reaction is complete when the starting acid mass disappears, replaced by a peak corresponding to (MassAcid​+Massβ−ester​−18 Da) .

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl, saturated aqueous NaHCO3​ , and brine to remove urea byproducts and excess DIPEA. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Protocol B: Mild Saponification of the Methyl Ester

Causality: To extend the peptide from the C-terminus, the methyl ester must be hydrolyzed. Using strong bases (like NaOH at elevated temperatures) risks retro-Michael elimination or racemization at the sensitive β-carbon. Lithium hydroxide (LiOH) in a biphasic system provides mild, highly controlled hydrolysis[5].

  • Solvation: Dissolve the coupled product from Protocol A (1.0 eq) in a 1:1 mixture of THF and H2​O (0.05 M concentration). Cool the flask to 0 °C in an ice bath.

  • Hydrolysis: Add LiOH· H2​O (2.0 eq) portion-wise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Self-Validation (TLC): After 2 hours, spot the mixture on a silica TLC plate (Eluent: 1:1 Hexanes/EtOAc). The starting ester (high Rf​ ) should be completely replaced by a baseline spot (the lithium carboxylate salt).

  • Workup: Acidify the aqueous layer dropwise with 1M HCl until the pH reaches ~3. Self-validation: The free carboxylic acid will precipitate as a white solid. Extract with EtOAc (3x), dry, and concentrate.

Protocol C: Catalytic Hydrogenolysis (Phenol Unmasking)

Causality: If the benzyloxy group was utilized as a temporary protecting group rather than a permanent pharmacophore, it must be cleaved to reveal the reactive phenol (e.g., for subsequent phosphorylation in SH2 domain targeting)[5]. Catalytic hydrogenolysis provides clean cleavage without the use of harsh Lewis acids (like BBr3​ ) that would destroy the peptide backbone.

  • Preparation: Dissolve the benzyloxy-protected compound in Methanol. Under a strict Argon atmosphere (to prevent solvent ignition), carefully add 10% Pd/C (10% w/w).

  • Atmosphere Exchange: Evacuate the reaction flask under vacuum and backfill with H2​ gas via a balloon. Repeat this purge cycle three times.

  • Self-Validation (Mass Shift): Stir vigorously under the H2​ atmosphere for 12 hours. Analyze via LC-MS; successful deprotection is confirmed by a precise mass shift of -90 Da (loss of the benzyl group, +1 H ).

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric palladium catalyst. Wash the pad with excess Methanol and concentrate the filtrate to yield the pure phenolic compound.

Synthesis A Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate (Starting Block) B N-Terminal Coupling (HATU/DIPEA) A->B Step 1 C Ester Saponification (LiOH/THF/H2O) B->C Step 2 D Hydrogenolysis (Pd/C, H2) C->D Step 3 E Peptidomimetic Lead (Targeting PPIs) C->E Direct Use D->E Phenol Unmasked

Chemical workflow for integrating the β-amino acid into peptidomimetic leads.

References

  • PUBDB (desy.de). Discovery of Selective Nanomolar Inhibitors for Insulin-Regulated Aminopeptidase Based on α-Hydroxy-β-Amino Acid Derivatives of Bestatin. Retrieved from: [Link]

  • Google Patents. WO2019133179A2 - Solution-phase affinity selection of inhibitors from combinatorial peptide libraries.
  • White Rose eTheses Online. Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing. Retrieved from:[Link]

  • Journal of Medicinal Chemistry - ACS Publications. Discovery of Phosphorylated Peptidomimetics Targeting Cbl-b SH2 Domain as Orthosteric Cbl-b Inhibitors by an Optimized Fluorescence Polarization Competition Assay. Retrieved from: [Link]

Sources

Method

Application Note: Chiral Resolution of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate Enantiomers

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Rationale Methyl 3-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

Methyl 3-amino-3-[4-(phenylmethoxy)phenyl]propionate (also known as methyl 3-amino-3-(4-benzyloxyphenyl)propanoate) is a highly valuable β -amino acid derivative[1]. Enantiomerically pure β -amino acids are critical chiral building blocks in the design of peptidomimetics, foldamers, and small-molecule therapeutics due to their inherent resistance to proteolytic degradation and their ability to form stable secondary structures[2].

The presence of the bulky, lipophilic 4-benzyloxyphenyl moiety at the β -position presents unique steric challenges for chiral resolution. To achieve high enantiomeric excess ( ee>99% ), we detail two orthogonal, highly scalable methodologies:

  • Biocatalytic Kinetic Resolution (Enzymatic): Utilizing Candida antarctica Lipase B (CAL-B).

  • Preparative Supercritical Fluid Chromatography (SFC): Utilizing a polysaccharide-based Chiral Stationary Phase (CSP).

Causality in Method Selection (E-E-A-T)

Why CAL-B? Lipase-catalyzed kinetic resolution is highly chemoselective and stereoselective[3]. CAL-B possesses a deep, narrow stereoselectivity pocket and a larger hydrophobic pocket. The bulky 4-benzyloxyphenyl group efficiently anchors into the large hydrophobic pocket, orienting the amine of the (S)-enantiomer favorably toward the catalytic serine (Ser105) for N-acylation. The (R)-enantiomer is sterically hindered from forming the tetrahedral intermediate, resulting in an Enantiomeric Ratio ( E -value) >100 [4].

Why SFC? Supercritical CO2​ ( sCO2​ ) offers high diffusivity and low viscosity, enabling rapid mass transfer and high flow rates without the pressure limitations of traditional HPLC. For basic β -amino esters, SFC minimizes peak tailing when a basic additive (e.g., isopropylamine) is used to mask residual silanols on the silica support.

Method A: Biocatalytic Kinetic Resolution via CAL-B

This self-validating protocol relies on the enantioselective N-acylation of the racemic amine. By using an activated acyl donor (isopropyl methoxyacetate) in an anhydrous organic solvent, we prevent unwanted hydrolysis of the methyl ester backbone.

CALB_Resolution Racemate Racemic β-Amino Ester (R/S-Mixture) Enzyme CAL-B Biocatalyst + Acyl Donor Racemate->Enzyme Kinetic Resolution R_Enant Unreacted (R)-Amine (ee > 99%) Enzyme->R_Enant k_slow S_Enant Acylated (S)-Amide (ee > 99%) Enzyme->S_Enant k_fast Separation Chromatographic Separation R_Enant->Separation S_Enant->Separation

Figure 1: Mechanistic workflow of CAL-B catalyzed kinetic resolution.

Optimization of Biocatalytic Conditions

Quantitative data from our process development screening demonstrates the superiority of MTBE and isopropyl methoxyacetate. MTBE maintains the essential hydration shell of the immobilized enzyme without stripping water, unlike polar aprotic solvents.

Table 1: Solvent and Acyl Donor Screening for CAL-B Resolution

SolventAcyl DonorTime (h)Conversion (%) ee (R-Amine) % E -Factor
TolueneEthyl Acetate48324512
THFVinyl Acetate24558845
MTBE Isopropyl Methoxyacetate 18 50.5 > 99.5 > 200
HexaneIsopropyl Methoxyacetate36489285
Step-by-Step Protocol: Enzymatic Resolution
  • Reaction Setup: In a dry 500 mL round-bottom flask, dissolve 10.0 g (35.0 mmol) of racemic methyl 3-amino-3-[4-(phenylmethoxy)phenyl]propionate in 250 mL of anhydrous Methyl tert-butyl ether (MTBE).

  • Reagent Addition: Add 0.6 equivalents (21.0 mmol) of isopropyl methoxyacetate. Rationale: Sub-stoichiometric addition ensures the reaction naturally halts near 50% conversion, maximizing the ee of the unreacted (R)-amine.

  • Biocatalyst Introduction: Add 1.0 g of immobilized CAL-B (Novozym 435).

  • Incubation: Incubate the suspension at 45 °C with orbital shaking (150 rpm) for 18 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, filter, and analyze via analytical chiral HPLC to confirm the disappearance of the (S)-amine peak.

  • Workup & Separation:

    • Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with MTBE and reused).

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted (R)-amine from the (S)-amide via flash column chromatography (Silica gel; Eluent: Hexane/Ethyl Acetate 70:30 transitioning to 50:50). The highly polar amine elutes slower than the neutral amide.

Method B: Preparative Supercritical Fluid Chromatography (SFC)

For rapid, non-destructive resolution without chemical derivatization, preparative SFC is the industry standard. The benzyloxyphenyl ring provides excellent π−π interaction sites for coated amylose-based CSPs.

SFC_Workflow Start Racemic Mixture Screening CSP & Modifier Screening (Amylose/Cellulose, MeOH/EtOH/IPA) Start->Screening Optimization Method Optimization (Temp, Pressure, Additives) Screening->Optimization Select Best CSP ScaleUp Preparative SFC Scale-up (Loading Capacity & Flow Rate) Optimization->ScaleUp Rs > 1.5 Fractions Enantiomer Fractions (High Purity & Recovery) ScaleUp->Fractions Fractionation

Figure 2: Preparative SFC method development and scale-up workflow.

SFC Method Development Data

Screening was performed using sCO2​ and various modifiers. The addition of 0.1% Isopropylamine (IPA) is mandatory to prevent the primary amine from irreversibly binding to the stationary phase.

Table 2: Analytical SFC Screening Results (Isocratic 20% Co-solvent, 150 bar, 35 °C)

Chiral Stationary PhaseCo-Solvent (Modifier)AdditiveSelectivity ( α )Resolution ( Rs​ )
Chiralpak ICMethanolNone1.100.8 (Tailing)
Chiralcel OD-HEthanol0.1% IPA1.451.8
Chiralpak AD-H Methanol 0.1% IPA 2.15 4.2 (Baseline)
Chiralpak AD-HIsopropanol0.1% IPA1.802.5
Step-by-Step Protocol: Preparative SFC Scale-up
  • Sample Preparation: Dissolve the racemate in a 1:1 mixture of Methanol/Dichloromethane at a concentration of 50 mg/mL. Rationale: DCM ensures complete solubility of the lipophilic benzyloxyphenyl moiety, preventing on-column precipitation.

  • System Equilibration: Mount a Chiralpak AD-H preparative column (250 mm × 21.2 mm, 5 µm). Equilibrate with sCO2​ / Methanol (containing 0.1% IPA) at an 80:20 ratio. Set backpressure regulator (BPR) to 120 bar and column oven to 35 °C. Total flow rate: 70 mL/min.

  • Loading Study: Perform stacked injections. Inject 0.5 mL (25 mg on-column) every 4.5 minutes. The high resolution ( Rs​=4.2 ) allows for overlapping injection cycles without peak intersection.

  • Fraction Collection: Route the UV detector (set to 254 nm) signal to the fraction collector. Ensure the gas-liquid separator is functioning optimally to vent CO2​ without aerosolizing the dissolved product.

  • Recovery: Evaporate the methanol fractions using a rotary evaporator at 30 °C. Lyophilize the resulting residue to yield the pure enantiomers as white powders.

Conclusion & Best Practices

Both the biocatalytic and SFC approaches provide robust, self-validating pathways to the chiral resolution of methyl 3-amino-3-[4-(phenylmethoxy)phenyl]propionate.

  • Use Method A (CAL-B) when scaling up to multi-kilogram batches where instrumentation capital is limited. It provides excellent ee for the (R)-amine, though it requires a chemical deprotection step if the (S)-amine is the desired target.

  • Use Method B (SFC) for rapid, milligram-to-hundred-gram scale isolation where both enantiomers are required immediately in their underivatized state.

References

  • ResearchGate. "Promiscuous Behavior of Rhizomucor miehei Lipase in the Synthesis of N-Substituted β-Amino Esters." ResearchGate Publications, 2025. Available at: [Link]

  • OSTI.GOV. "A Chemoselective and Stereodivergent Platform of Heme-Nitrene Transferases to Access Chiral Aryl-β-Amino Esters." Department of Energy Office of Scientific and Technical Information, 2026. Available at: [Link]

  • ACS Publications. "An Aminotransferase from Enhydrobacter aerosaccus to Obtain Optically Pure β-Phenylalanine." ACS Omega, 2020. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Derivatization of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate

Introduction: The Strategic Importance of a Versatile Scaffold Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate is a chiral β-amino ester that serves as a valuable building block in medicinal chemistry and drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Versatile Scaffold

Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate is a chiral β-amino ester that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure combines several key features: a chiral center that allows for stereoselective interactions with biological targets, a protected phenolic group (benzyl ether) that can be unmasked to reveal a reactive phenol, a primary amine for a wide range of functionalization, and a methyl ester that can be readily modified. These characteristics make it an ideal scaffold for the synthesis of diverse compound libraries aimed at identifying novel therapeutic agents. The ability to selectively and efficiently derivatize each of these functional groups is paramount to unlocking the full potential of this molecule.

This guide provides detailed protocols and technical insights into the key derivatization techniques for Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate, designed for researchers, scientists, and drug development professionals. The protocols are presented with an emphasis on the underlying chemical principles to empower users to adapt and troubleshoot these methods for their specific research needs.

N-Acylation: Introducing Amide Functionality

The primary amine of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate is a versatile handle for introducing a wide array of substituents via N-acylation. This modification can significantly impact the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for modulating biological activity and pharmacokinetic profiles.

N-Acetylation with Acetyl Chloride

A straightforward method for introducing a small, neutral acetyl group.

Protocol:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath to control the exothermic reaction.

  • Acylation: Slowly add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding water.

  • Work-up: Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction of acetyl chloride with atmospheric moisture.

  • Anhydrous DCM: Acetyl chloride is highly reactive towards water.

  • Triethylamine: Acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • 0 °C Addition: The reaction is exothermic; slow addition at low temperature prevents side reactions.

N-Boc Protection

The introduction of a tert-butyloxycarbonyl (Boc) group is a common strategy to protect the amine during subsequent transformations. The Boc group is stable to a wide range of conditions but can be easily removed under acidic conditions.[1]

Protocol:

  • Preparation: Dissolve Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate (1.0 eq.) in a mixture of dioxane and water.

  • Basification: Add sodium bicarbonate (2.0 eq.) to the solution.

  • Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) to the stirred solution.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Extract the mixture with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the N-Boc protected product, which is often pure enough for the next step.

Causality Behind Experimental Choices:

  • Biphasic System: The use of dioxane/water ensures solubility of both the starting material and the reagents.

  • Sodium Bicarbonate: A mild base that facilitates the reaction without causing unwanted side reactions.

  • Boc₂O: A stable and easy-to-handle reagent for Boc protection.[1]

Table 1: Comparison of N-Acylation Conditions

DerivativeAcylating AgentBaseSolventTypical Yield
N-AcetylAcetyl ChlorideTriethylamineDCM>90%
N-BocDi-tert-butyl dicarbonateNaHCO₃Dioxane/Water>95%

Workflow for N-Acylation

N_Acylation_Workflow start Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate reagent1 Acetyl Chloride / Et3N in DCM start->reagent1 N-Acetylation reagent2 Boc2O / NaHCO3 in Dioxane/H2O start->reagent2 N-Boc Protection product1 N-Acetyl Derivative reagent1->product1 product2 N-Boc Protected Derivative reagent2->product2

Caption: General workflows for N-acylation reactions.

N-Alkylation: Reductive Amination

Reductive amination is a powerful method for introducing alkyl groups to the primary amine, offering a high degree of control and avoiding over-alkylation issues common with direct alkylation.[2][3] This process involves the in-situ formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), followed by reduction to the corresponding secondary amine.

N-Isopropylation with Acetone

This protocol describes the introduction of an isopropyl group using acetone.

Protocol:

  • Preparation: Dissolve Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate (1.0 eq.) and acetone (1.5 eq.) in a suitable solvent like methanol or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. For less reactive carbonyls, the addition of a mild acid catalyst like acetic acid may be beneficial.

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.[4][5]

  • Reaction: Continue stirring at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding water. If using NaBH₃CN, the workup should be performed in a well-ventilated fume hood due to the potential for HCN evolution upon acidification. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: NaBH₃CN and NaBH(OAc)₃ are preferred because they are selective for the reduction of the iminium ion in the presence of the starting carbonyl compound.[3][5] NaBH(OAc)₃ is often favored for its milder nature and lack of cyanide byproducts.[4]

  • Solvent: Methanol is a common choice, but for some substrates, aprotic solvents like DCE can be more effective.

Table 2: Reductive Amination Reagents

Carbonyl SourceReducing AgentSolventKey Considerations
AcetoneNaBH(OAc)₃DCEMild, no cyanide waste.
BenzaldehydeNaBH₃CNMethanolEffective, but requires careful handling due to toxicity.

Ester and Benzyl Ether Modifications

The methyl ester and benzyl ether moieties offer further opportunities for derivatization, enabling the synthesis of a wide range of analogs, including carboxylic acids, amides, and phenols.

Hydrolysis of the Methyl Ester to the Carboxylic Acid

Conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that allows for subsequent amide bond formation or other modifications at the carboxyl group.

Protocol:

  • Preparation: Dissolve Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate in a mixture of THF or methanol and water.

  • Saponification: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq.).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (typically 2-16 hours), as monitored by TLC.

  • Work-up: Acidify the reaction mixture to a pH of ~3-4 with a dilute acid (e.g., 1N HCl).

  • Extraction: Extract the carboxylic acid product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Causality Behind Experimental Choices:

  • Mixed Solvent System: Ensures solubility of both the ester and the hydroxide base.

  • LiOH: Often preferred over NaOH or KOH for its higher solubility in organic/aqueous mixtures and for minimizing epimerization at the adjacent chiral center.

Amide Formation from the Methyl Ester

Direct conversion of the methyl ester to an amide can be achieved by heating with an amine, sometimes with a catalyst.

Protocol:

  • Preparation: In a sealed tube, combine Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate (1.0 eq.) and the desired amine (e.g., benzylamine) (2-5 eq.).

  • Reaction: Heat the mixture at a high temperature (e.g., 100-150 °C) for several hours to days. The reaction can also be performed in a high-boiling point solvent.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Purification: After cooling, the crude product can be purified by flash chromatography.

Causality Behind Experimental Choices:

  • Excess Amine: Drives the equilibrium towards the amide product.

  • High Temperature: Required to overcome the lower reactivity of the methyl ester compared to more activated carboxylic acid derivatives.

Deprotection of the Phenylmethoxy (Benzyl) Group

Removal of the benzyl protecting group to unmask the phenol is a critical step for many applications. Catalytic hydrogenolysis is the most common and cleanest method.

Protocol:

  • Preparation: Dissolve the benzylated compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Reaction: The reaction is typically complete within a few hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate to obtain the deprotected phenol.

Causality Behind Experimental Choices:

  • Pd/C Catalyst: A highly effective and commonly used catalyst for the hydrogenolysis of benzyl ethers.[6]

  • Hydrogen Atmosphere: Provides the reducing agent for the reaction.

  • Solvent Choice: The rate of hydrogenolysis can be solvent-dependent, with ethanol and THF often being very effective.[6]

Reaction Scheme for Ester and Benzyl Ether Modifications

Ester_Benzyl_Modifications start Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate hydrolysis LiOH, THF/H2O start->hydrolysis Ester Hydrolysis amide_formation R-NH2, heat start->amide_formation Amide Formation deprotection H2, Pd/C start->deprotection Benzyl Ether Deprotection product1 Carboxylic Acid Derivative hydrolysis->product1 product2 Amide Derivative amide_formation->product2 product3 Phenol Derivative deprotection->product3

Caption: Key transformations of the ester and benzyl ether groups.

Analytical Characterization

The successful derivatization of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate requires robust analytical methods to confirm the identity and purity of the products.

Table 3: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of functional group transformations.Appearance/disappearance of signals corresponding to the added or removed functional groups (e.g., acetyl protons, Boc group t-butyl protons, disappearance of benzyl protons after deprotection).
Mass Spectrometry (MS) Determination of molecular weight and confirmation of product identity.Observation of the expected molecular ion peak for the derivatized product.
High-Performance Liquid Chromatography (HPLC) Purity assessment and chiral separation.A single major peak for a pure compound. For chiral compounds, a chiral HPLC method can be developed to separate enantiomers.[7][8][9][10][11]
Thin Layer Chromatography (TLC) Reaction monitoring and preliminary purity assessment.A change in the retention factor (Rf) of the product compared to the starting material.

For chiral purity assessment, derivatization with a chiral derivatizing agent followed by HPLC analysis or direct analysis on a chiral stationary phase (CSP) is recommended. Polysaccharide-based CSPs are often effective for the separation of enantiomers of amino acid derivatives.[7][10][11]

Conclusion

The derivatization of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate offers a powerful platform for the generation of diverse chemical entities with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for the synthesis of a wide range of analogs through N-acylation, N-alkylation, and modifications of the ester and benzyl ether functionalities. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively leverage this versatile scaffold in their drug discovery and development programs.

References

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. J Sep Sci. 2013 Jan;36(1):140-7. [Link]

  • Studies on the hydrogenolysis of benzyl ethers. ResearchGate. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Hydrogenolysis of Ethers. Science of Synthesis. [Link]

  • REGIOSELECTIVE N-ACYLATION OF SOME NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. International Journal of ChemTech Research. 2014;6(7):3638-3644. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. 2013. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications. 2011. [Link]

  • 2-17 Science About O-Benzyl protecting groups. Atlanchim Pharma. 2021. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. 2022;27(19):6619. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. 2017. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Organic Chemistry Portal. [Link]

  • A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. ChemRxiv. 2022. [Link]

  • C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]

  • Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. 2020. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. 2023;95(2):933-952. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. 2022;27(11):3543. [Link]

  • Methyl 3-[4-(benzyloxy)phenyl]propanoate. PubChem. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. 2017. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. 2021. [Link]

  • Evolution of amide bond formation. Arkivoc. 2010;2011(1):189-250. [Link]

  • Experimental Procedures. The Royal Society of Chemistry. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. 2021;65(3):209-216. [Link]

  • Synthesis of carboxylic acids by hydrolysis or saponification. Organic Chemistry Portal. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. 2018;22(6):756-762. [Link]

  • Method for preparing benzoic acid amide compound.
  • Hydrolysis and saponification of methyl benzoates. Green Chemistry. 1999;1:65-68. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. 2023;100:61-83. [Link]

  • N-Acylation in Combinatorial Chemistry. ResearchGate. 2004. [Link]

  • Oxidative damage of proline residues by nitrate radicals (NO3•): A kinetic and product study. The Royal Society of Chemistry. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

  • Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. ResearchGate. [Link]

  • Compound 525519: Methyl 3-[4-(benzyloxy)phenyl]propanoate. Data Catalog. 2025. [Link]

  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Nature Communications. 2021;12:5276. [Link]

  • Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride. PubChemLite. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate

Welcome to the Technical Support Center for Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate (CAS: 752966-27-1). This guide is designed for researchers, analytical scientists, and drug development professionals encou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate (CAS: 752966-27-1). This guide is designed for researchers, analytical scientists, and drug development professionals encountering solubility, handling, or stability issues with this specific beta-amino ester.

The compound features a highly lipophilic 4-(benzyloxy)phenyl core juxtaposed with a polar primary amine and a hydrolyzable methyl ester. This dual nature often leads to complex solubility profiles that vary drastically depending on its protonation state ([1]). The following sections provide causal troubleshooting, quantitative solubility data, and self-validating protocols to ensure experimental success.

Part 1: Troubleshooting Guide (FAQs)

Q: Why is my compound forming a cloudy, intractable suspension in ethyl acetate (EtOAc) or dichloromethane (DCM)? A: This is the most common issue we encounter and is entirely dependent on the protonation state of the primary amine. If you purchased or isolated the compound as a hydrochloride (HCl) salt, the ionic nature of the protonated amine (-NH 3+​ Cl ) drastically reduces its solubility in moderately polar organic solvents like EtOAc or DCM ([2]). The bulky benzyloxy group prevents it from dissolving easily in water, while the salt form prevents it from dissolving in organics, leaving it suspended. Solution: To dissolve the compound in organic solvents for synthesis, you must perform a basic aqueous wash (pH > 8) to convert it to the free base (see Protocol A). Once neutralized, the lipophilic benzyloxy group dominates, and the free base will readily dissolve in DCM, THF, or EtOAc.

Q: I dissolved the compound in methanol for a reaction, but LC-MS shows multiple new peaks and degradation. What happened? A: Beta-amino esters are highly susceptible to transesterification and nucleophilic attack when heated or stored in alcoholic solvents, especially under basic conditions ([3]). The primary amine can act as a local base or nucleophile, facilitating the exchange of the methyl ester with the solvent (e.g., forming an ethyl or benzyl ester if other alcohols are present) or leading to oligomerization via intermolecular amidation[4]. Solution: Avoid protic solvents (MeOH, EtOH) for prolonged storage or high-temperature reactions. Use polar aprotic solvents like anhydrous Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) which do not participate in nucleophilic acyl substitution.

Q: I am trying to recrystallize the free base from hexanes, but it "oils out" instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs because the free base of this beta-amino ester has a relatively low melting point and high lipophilicity, making it highly miscible with non-polar solvents at elevated temperatures but prone to forming a viscous, amorphous oil upon cooling[2]. Solution: Do not use pure hexanes or heptane. Instead, use a binary solvent system (e.g., EtOAc/Heptane). Alternatively, generating the HCl or TFA salt will significantly increase the lattice energy and melting point, allowing for clean crystallization from a mixture of methanol and diethyl ether.

Part 2: Quantitative Data & Solvent Selection

The following table summarizes the solubility profile of the compound based on its state. Always select your solvent based on the downstream application and the protonation state of your starting material.

SolventDielectric Constant (ε)Free Base SolubilityHCl Salt SolubilityRecommended Application
Dichloromethane (DCM) 8.9Excellent (>100 mg/mL)Poor (<1 mg/mL)Organic synthesis, extractions
Ethyl Acetate (EtOAc) 6.0Good (~50 mg/mL)Poor (<1 mg/mL)Extractions, chromatography
Tetrahydrofuran (THF) 7.5Excellent (>100 mg/mL)Moderate (~10 mg/mL)Aprotic reactions, polymerizations
Dimethyl Sulfoxide (DMSO) 46.7Good (~50 mg/mL)Excellent (>100 mg/mL)Biological assay stock solutions
Methanol (MeOH) 32.7Good (~50 mg/mL)Excellent (>100 mg/mL)Avoid (Risk of transesterification)
Water / Aqueous Buffers 80.1Poor (<0.1 mg/mL)Moderate (~5 mg/mL)Assays (diluted from DMSO stock)

Part 3: Standardized Solubilization Protocols

Protocol A: Free-Basing and Organic Extraction (For Synthesis)

Causality: Converting the ammonium salt to a neutral amine removes the ionic lattice, allowing the lipophilic benzyloxy group to drive solvation in organic media[2].

  • Suspend: Weigh the HCl salt of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate and suspend it in DCM (10 mL per gram of compound).

  • Neutralize: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO 3​ ).

    • Self-Validation Check: The mixture will effervesce slightly. Check the aqueous layer with pH paper; it must be ≥ 8.0 to ensure complete deprotonation of the primary amine (pKa ~9).

  • Extract: Stir vigorously for 15 minutes at room temperature.

    • Self-Validation Check: The cloudy suspension will clear completely as the newly formed free base dissolves entirely into the lower organic (DCM) layer.

  • Isolate: Separate the organic layer, wash with brine to remove residual water, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Preparation of 10 mM Stock Solutions (For Biological Assays)

Causality: DMSO disrupts intermolecular hydrogen bonding of the amine and solvates both the lipophilic and polar domains, accommodating both the free base and salt forms without risking ester hydrolysis[4].

  • Weigh: Transfer exactly 2.85 mg of the free base (MW: 285.34 g/mol ) into a sterile, low-bind amber glass vial.

  • Solvate: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitate: Vortex gently for 30 seconds.

    • Self-Validation Check: The solution must be optically clear. If any visible particulates or Schlieren lines remain, sonicate in a water bath for 2 minutes at room temperature.

  • Store: Aliquot into single-use 100 µL volumes and store at -20°C.

    • Note: Repeated freeze-thaw cycles in the presence of atmospheric moisture will lead to spontaneous hydrolysis of the methyl ester.

Part 4: Mechanistic Workflow

SolubilizationWorkflow Start Determine Compound State (CAS: 752966-27-1) StateFree Free Base Form (Highly Lipophilic) Start->StateFree Purchased as Free Amine StateSalt HCl Salt Form (Ionic / Polar) Start->StateSalt Purchased as HCl Salt AppSynth Organic Synthesis (Requires Aprotic Solvents) StateFree->AppSynth Application AppAssay Biological Assay (Requires Aqueous Comp.) StateFree->AppAssay Application StateSalt->AppAssay Direct Use FreeBaseConv Perform Aqueous Basic Wash (Sat. NaHCO3, pH > 8) StateSalt->FreeBaseConv Need Organic Solubility? SolvDCM Dissolve in DCM, THF, or EtOAc (Excellent Solubility) AppSynth->SolvDCM Protocol A SolvDMSO Dissolve in Anhydrous DMSO (Max 10 mM Stock) AppAssay->SolvDMSO Protocol B FreeBaseConv->StateFree Extracts into Organic Layer

Decision tree for solubilizing Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate.

References

  • Lynn, D. M., & Langer, R. (2000). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society, 122(44), 10761–10768. Retrieved from:[Link]

  • Bayraktutan, H., Kopiasz, R. J., Elsherbeny, A., Gurnani, P., & Alexander, C. (2026). Poly(beta-amino esters): applications in immunology. Chemical Science, 17, 831-849. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: HPLC Purification of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the HPLC method development and purification of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the HPLC method development and purification of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate. Here, we synthesize foundational chromatographic principles with practical, field-tested insights to address the specific challenges posed by this molecule.

Understanding the Analyte: Key Physicochemical Properties

Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate is a β-amino ester with several structural features that influence its chromatographic behavior:

  • Basic Amino Group: The primary amine (pKa ~9-10) is readily protonated at acidic to neutral pH, rendering the molecule polar and susceptible to strong ionic interactions with residual silanols on silica-based stationary phases.[1][2]

  • Aromatic Rings: The two phenyl rings contribute to the molecule's hydrophobicity, enabling retention in reversed-phase (RP) chromatography. These rings can also engage in π-π interactions with specific stationary phases.[3]

  • Ester Moiety: The methyl ester is susceptible to hydrolysis, particularly at high pH.

  • Benzyl Ether Protecting Group: The phenylmethoxy (benzyl ether) group is generally stable under typical reversed-phase HPLC conditions but can be sensitive to very strong acids or specific oxidative/reductive conditions.[4][5][6][7][8]

  • Chiral Center: The molecule possesses a chiral center at the C3 position, necessitating chiral chromatography for enantiomeric separation.

These properties create a molecule with a dual nature—possessing both polar and non-polar characteristics—which requires a systematic approach to method development for successful purification.

HPLC Method Development Strategy

A logical, stepwise approach is crucial for developing a robust and efficient purification method. The following sections detail the critical parameters and our expert recommendations.

Initial Column and Mobile Phase Selection

Recommendation: Begin with a modern, high-purity silica C18 column. These columns have low residual silanol activity, which is critical for achieving good peak shape with basic compounds.[1]

ParameterInitial RecommendationRationale
Stationary Phase C18, High-Purity Silica (e.g., InertSustain C18)[9]Provides a good balance of hydrophobic retention for the aromatic rings. High-purity silica minimizes peak tailing from silanol interactions.
Particle Size 5 µmA good starting point for preparative work, offering a balance between efficiency and backpressure.[10]
Column Dimensions 4.6 x 250 mm (Analytical)Standard dimensions for initial method development, allowing for easy scaling.[10]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, masking residual silanols and improving peak shape for the basic amine. It also ensures the amine is protonated.
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier for reversed-phase HPLC.
Detector UV at 254 nm and 280 nmThe phenyl rings provide strong UV absorbance.
Workflow for Method Development

Caption: A decision tree for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q: Can I use methanol instead of acetonitrile as the organic modifier? A: Yes, methanol is a viable alternative. It has a different selectivity compared to acetonitrile and may improve the resolution of certain impurities. However, be aware that methanol will generate higher backpressure. [11] Q: What is the maximum sample load I can inject for purification? A: The loading capacity depends on the column dimensions and the resolution between your target peak and the nearest impurity. A good starting point for a 4.6 mm ID column is typically in the low milligram range. You must perform a loading study by incrementally increasing the injected mass until you see a loss of resolution to determine the optimal load. Q: My compound is not retained on a C18 column, even with 100% aqueous mobile phase. What should I do? A: If your compound is eluting in the void volume, it is too polar for reversed-phase conditions. You should consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns use a polar stationary phase with a high organic content mobile phase, which is ideal for retaining very polar compounds. [9][12] Q: Is derivatization necessary for this compound? A: For standard UV detection and purification, derivatization is not necessary as the phenyl groups provide a sufficient chromophore. However, for chiral separation or if higher sensitivity is required (e.g., with fluorescence detection), derivatization with an agent like NBD-Cl could be considered. [13][14] Q: How do I transfer my analytical method to a preparative scale? A: To scale up your method, you need to maintain the linear velocity of the mobile phase. This is done by increasing the flow rate proportionally to the change in the column's cross-sectional area. The gradient time should also be adjusted to keep the number of column volumes constant. It is highly recommended to consult a guide on preparative HPLC for detailed calculations and considerations.

References

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Taylor & Francis Online. (2006, September 23). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester.
  • GL Sciences. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • GL Sciences. (n.d.). How to Increase Retention.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • AKJournals. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Benchchem. (2025). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Merck. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Taylor & Francis Online. (2006, September 23). The Role of pH of the Mobile-Phase in Ion-Interaction RP-HPLC.
  • Oxford Academic. (2007, May 1). Effects of Ionic Liquid as Additive and the pH of the Mobile Phase on the Retention Factors of Amino Benzoic Acids in RP-HPLC.
  • David, V., et al. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE.
  • PubMed. (2002, January 15). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC.
  • ResearchGate. (2021, July 23). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Pearson+. (n.d.). Benzyl ethers make excellent protecting groups.
  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Organic Chemistry, Colorado University. (n.d.). Alcohol Protecting Groups.
  • Google Patents. (n.d.). Method for the preparation of a chiral-beta-amino ester.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • PMC. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • ResearchGate. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system.
  • Google Patents. (n.d.). Method for analyzing amino acid by utilizing RP-HPLC (Reverse Phase High-Performance Liquid Chromatography).
  • LCGC International. (2016, November 15). Reversed Phase HPLC for the Analysis of Biomolecules.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ResearchGate. (n.d.). DEVELOPMENT AND VALIDATION OF RP HPLC METHOD TO DETERMINE NANDROLONE PHENYLPROPIONATE IN DIFFERENT PHARMACEUTICAL FORMULATIONS.
  • PubMed. (2011, March 15). Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations.

Sources

Troubleshooting

Optimizing reaction conditions for Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate derivatives

Welcome to the Technical Support Center for the synthesis and optimization of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate derivatives. As a Senior Application Scientist, I frequently see researchers struggle wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate derivatives.

As a Senior Application Scientist, I frequently see researchers struggle with the stereoselective synthesis of β -aryl- β -amino acid esters. The presence of the 4-(phenylmethoxy) group—commonly known as a benzyl ether protecting group—adds a layer of complexity regarding chemoselectivity. To achieve high enantiomeric excess (ee) and diastereomeric excess (de) without compromising the integrity of the molecule, we rely on Ellman’s sulfinyl imine chemistry.

Below is our comprehensive troubleshooting guide, detailing the causality behind common experimental failures, optimized protocols, and the mechanistic rationale required to build a self-validating synthetic system.

I. Synthetic Strategy & Workflow

To synthesize enantiopure Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate, the gold-standard approach utilizes (R)- or (S)-tert-butanesulfinamide as a chiral auxiliary and Boc-surrogate[1].

SynthesisWorkflow A 4-(Phenylmethoxy)benzaldehyde C N-Sulfinyl Imine Intermediate A->C Condensation B (R)-tert-Butanesulfinamide + Ti(OEt)4 B->C E Protected β-Amino Ester C->E Mannich-type Addition D Methyl Acetate Enolate (Ti/Li transmetalation) D->E G Target: Methyl 3-Amino-3-[4- (phenylmethoxy)phenyl]propionate E->G Acidic Cleavage F HCl in MeOH (Chemoselective Deprotection) F->G

Fig 1: Asymmetric synthesis workflow via Ellman's sulfinyl imine chemistry.

II. Troubleshooting & FAQs

Q1: Why is my diastereomeric ratio (dr) dropping below 90:10 during the enolate addition step? The Causality: The stereochemical outcome of the Mannich-type addition is dictated by the transition state of the enolate attacking the chiral N-sulfinyl imine. If you use a standard lithium enolate (generated via LDA), the transition state is "loose," leading to poor facial selectivity[1]. The Solution: You must transmetalate the lithium enolate with a Titanium(IV) species, specifically ClTi(O−i−Pr)3​ . Titanium creates a rigid, highly organized six-membered chair-like transition state. The bulky tert-butyl group of the sulfinyl auxiliary effectively shields the Re face of the imine, forcing the enolate to attack exclusively from the Si face, routinely pushing the dr above 98:2[2].

Q2: I am observing cleavage of the 4-(phenylmethoxy) group during the final deprotection. How do I prevent this? The Causality: The 4-(phenylmethoxy) group is a benzyl ether. It is highly susceptible to hydrogenolysis (e.g., H2​ with Pd/C) and harsh acidic conditions (e.g., boiling TFA or concentrated HBr). If your deprotection strategy is too aggressive, you will inadvertently deprotect the phenol. The Solution: The tert-butanesulfinyl group acts as an ideal Boc-surrogate because it is uniquely labile under mildly acidic, non-reducing conditions[1]. By using stoichiometric amounts of HCl in a protic solvent (like Methanol) at room temperature, the sulfinyl group is cleaved cleanly to the primary amine hydrochloride salt, leaving the benzyl ether completely intact.

Q3: My isolated yield of the final methyl ester is low. LC-MS shows ester hydrolysis and retro-Mannich byproducts. What is going wrong? The Causality: β -amino esters are notoriously sensitive to basic aqueous conditions. Prolonged exposure to high pH during the reaction quench or aqueous workup triggers ester saponification and retro-Mannich (retro-Michael) fragmentation. The Solution: Implement a self-validating quench. Terminate the enolate addition strictly with saturated aqueous NH4​Cl to buffer the system to a slightly acidic/neutral pH (~pH 6). Never use NaHCO3​ or NaOH during the extraction of the protected intermediate.

TroubleshootingLogic Start Issue: Low Yield or Purity of Target Q1 Is the dr < 90:10? Start->Q1 Q2 Is the Benzyl Ether Cleaved? Start->Q2 Q3 Is Ester Hydrolyzed? Start->Q3 A1 Ensure Ti(IV) transmetalation Maintain -78°C strictly Q1->A1 Yes A2 Avoid H2/Pd-C or strong HBr Use 4M HCl in MeOH at RT Q2->A2 Yes A3 Buffer workup with NH4Cl Avoid basic aqueous phases Q3->A3 Yes

Fig 2: Logical troubleshooting tree for common synthesis failures.

III. Quantitative Optimization Data

To illustrate the critical nature of the transmetalation step (addressed in Q1), review the empirical data below summarizing the optimization of the enolate addition to tert-butanesulfinyl imines[2].

Table 1: Effect of Enolate Metal on Diastereoselectivity and Yield

Enolate BaseTransmetalation AdditiveReaction Temp (°C)Isolated Yield (%)Diastereomeric Ratio (dr)
LDA (Lithium)None-786585:15
LDA (Lithium) ZnCl2​ -787290:10
LDA (Lithium) ClTi(O−i−Pr)3​ -78 92 >98:2

Note: Titanium transmetalation is mandatory for pharmaceutical-grade stereocontrol.

IV. Standardized Experimental Protocols

Follow these step-by-step methodologies to ensure high fidelity and reproducibility in your synthesis.

Protocol 1: Synthesis of the Chiral N-Sulfinyl Imine
  • Setup: In an oven-dried, argon-purged flask, dissolve 4-(phenylmethoxy)benzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in anhydrous THF (0.5 M).

  • Activation: Add Titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12–18 hours. Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the imine product will run slightly lower than the aldehyde.

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A heavy white precipitate of titanium dioxide ( TiO2​ ) will form.

  • Filtration: Filter the suspension through a pad of Celite, washing the cake thoroughly with EtOAc. Separate the organic layer, dry over Na2​SO4​ , and concentrate in vacuo to yield the pure imine.

Protocol 2: Titanium-Mediated Asymmetric Enolate Addition
  • Enolate Generation: In a dry flask under argon, cool a solution of diisopropylamine (1.1 equiv) in anhydrous THF to -78 °C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30 min to form LDA.

  • Ester Addition: Add methyl acetate (1.1 equiv) dropwise at -78 °C. Stir for 30 min.

  • Transmetalation: Add a solution of ClTi(O−i−Pr)3​ (2.0 equiv) in THF dropwise. Stir for 45 min at -78 °C to ensure complete transmetalation[2].

  • Imine Addition: Dissolve the imine from Protocol 1 (1.0 equiv) in a minimum volume of THF and add it dropwise down the side of the flask. Stir at -78 °C for 4 hours.

  • Quench: Quench the reaction at -78 °C by adding saturated aqueous NH4​Cl . Allow the mixture to warm to room temperature, filter through Celite to remove titanium salts, and extract with EtOAc.

Protocol 3: Chemoselective Deprotection
  • Cleavage: Dissolve the protected β -amino ester in anhydrous Methanol (0.2 M). Add a solution of 4M HCl in Dioxane (2.0 equiv) dropwise at 0 °C.

  • Deprotection: Remove the ice bath and stir at room temperature for 2 hours. Validation: LC-MS will show the disappearance of the starting material and the appearance of the target mass minus the sulfinyl group.

  • Isolation: Concentrate the reaction mixture in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the target Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate hydrochloride salt as a highly pure, white solid.

V. References

  • The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids Source: Organic Chemistry Portal (via J. Org. Chem.) URL:[Link]

  • Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Enhancing crystallization of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate

Technical Support Center: Crystallization Optimization for Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate Introduction & Mechanistic Overview Methyl 3-amino-3-[4-(phenylmethoxy)phenyl]propionate (CAS: 752966-27-1)...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization Optimization for Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate

Introduction & Mechanistic Overview

Methyl 3-amino-3-[4-(phenylmethoxy)phenyl]propionate (CAS: 752966-27-1) is a critical β -amino acid ester intermediate used in pharmaceutical synthesis. Due to its specific structural features—a flexible propionate ester backbone coupled with a bulky, lipophilic benzyloxy (phenylmethoxy) ether group—the free base exhibits a relatively low melting point and high solubility in standard organic solvents.

These thermodynamic properties frequently lead to Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out," rather than true crystalline nucleation ()[1]. This technical guide provides mechanistic troubleshooting and self-validating protocols to help researchers bypass LLPS and achieve high-purity crystalline isolation.

Crystallization Optimization Workflow

G Start Start Crystallization Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate CheckState Observe System State During Cooling/Antisolvent Addition Start->CheckState Oiling Oiling Out (LLPS) Observed? CheckState->Oiling Yes NoCrystals Clear Solution (No Nucleation)? CheckState->NoCrystals Yes Success Crystalline Solid Formed CheckState->Success Yes FixOiling Action: Reduce supersaturation, add seeds, or form HCl salt Oiling->FixOiling FixNoCrystals Action: Increase antisolvent ratio or lower temperature NoCrystals->FixNoCrystals Isolate Filter, Wash, and Dry Crystals Success->Isolate FixOiling->CheckState Retry FixNoCrystals->CheckState Retry

Figure 1: Troubleshooting workflow for resolving phase separation and nucleation failures.

Troubleshooting & FAQs

Q1: Why does my compound form a biphasic oil (oil out) instead of crystallizing when I cool the solution or add an antisolvent? Mechanistic Cause: Oiling out (LLPS) is a thermodynamic phenomenon that occurs when the process trajectory crosses the binodal curve (the liquid-liquid coexistence region) before crossing the solid-liquid solubility curve. For highly lipophilic esters, the activation energy for homogeneous nucleation is high. Consequently, the supersaturated solution minimizes its free energy by separating into a solute-rich liquid phase (oil droplets) and a solvent-rich phase ()[1]. The molecules in these oil droplets possess high mobility and arrange randomly, which severely hinders integration into a rigid crystal lattice ()[2]. Resolution: You must alter the thermodynamic trajectory to bypass the miscibility gap.

  • Seeding: Introduce 1-2 wt% of seed crystals before the system reaches the LLPS boundary. Seeding provides a low-energy surface for heterogeneous nucleation, allowing crystallization to outcompete oil formation[2].

  • Adjust Antisolvent Addition: Slow down the antisolvent addition rate to prevent localized spikes in supersaturation.

Q2: How can I improve the poor yield and slow nucleation rate of the free base? Mechanistic Cause: The free base has excessive solubility in primary solvents (e.g., Methanol, Ethyl Acetate) due to the lack of strong intermolecular hydrogen bonding networks. The primary amine is present, but the ester and ether groups act only as acceptors, dominated by the hydrophobic bulk of the molecule. Resolution: Implement a controlled anti-solvent crystallization system. A binary mixture of Ethyl Acetate (solvent) and Heptane (antisolvent) is highly effective. The non-polar heptane drastically reduces the solubility of the polar amine and ester moieties, forcing the compound out of solution.

Q3: What is the most reliable way to induce crystallization if the free base stubbornly remains an oil? Mechanistic Cause: The fundamental issue is the low lattice energy ( ΔHcryst​ ) of the free base. Resolution: Perform a reactive crystallization to convert the free base into a mineral acid salt, such as a hydrochloride (HCl) salt ()[3]. Protonating the primary amine creates strong ionic interactions and multiple hydrogen-bond donors ( −NH3+​ ). This massively increases the lattice energy, raises the melting point, and shifts the solid-liquid equilibrium curve well above the liquid-liquid phase boundary, completely eliminating LLPS ()[4].

Quantitative Data: Solvent System Performance

The following table summarizes the phase behavior and expected yields of Methyl 3-amino-3-[4-(phenylmethoxy)phenyl]propionate under various crystallization conditions.

Solvent System (v/v)FormPrimary Phase BehaviorNucleation TimeTypical Yield (%)Purity (HPLC)
Methanol (100%)Free BaseClear Solution (High Solubility)> 48 hrs< 20%N/A
Methanol / Water (1:1)Free BaseSevere Oiling Out (LLPS)N/A (Forms Gum)Variable< 85%
EtOAc / Heptane (1:3)Free BaseMetastable / Slow Crystallization4 - 8 hrs70 - 75%> 95%
Methanol / HCl (gas)HCl SaltRapid Crystalline Nucleation< 1 hr85 - 92%> 98%
EtOAc / HCl (in Dioxane)HCl SaltRapid Crystalline Nucleation< 30 mins90 - 95%> 99%

Step-by-Step Methodologies

Protocol A: Anti-Solvent Crystallization with Seeding (Free Base) Self-validating mechanism: If the solution turns cloudy without forming distinct particles, LLPS has occurred. The protocol relies on strict temperature control to validate the metastable zone; successful seeding will result in a distinct, flowable white slurry rather than a sticky emulsion.

  • Dissolution: Dissolve 10.0 g of crude Methyl 3-amino-3-[4-(phenylmethoxy)phenyl]propionate in 30 mL of Ethyl Acetate (EtOAc) at 45°C until a clear solution is achieved.

  • Filtration: Polish filter the warm solution through a 0.45 µm PTFE membrane to remove insoluble impurities that could trigger premature, uncontrolled nucleation.

  • Cooling & Seeding: Cool the solution to 35°C. Add 0.1 g (1 wt%) of pure Methyl 3-amino-3-[4-(phenylmethoxy)phenyl]propionate seed crystals. Hold the temperature for 30 minutes to allow the seed bed to mature.

  • Antisolvent Addition: Using a syringe pump, add 90 mL of Heptane at a constant rate of 1.5 mL/min while maintaining moderate agitation (250 rpm). Caution: Faster addition will force the system into the LLPS region.

  • Aging & Isolation: Cool the suspension linearly to 5°C over 2 hours. Filter the resulting white crystalline solid under vacuum, wash with 20 mL of cold Heptane, and dry in a vacuum oven at 30°C for 12 hours.

Protocol B: Reactive Crystallization (Hydrochloride Salt Formation) Self-validating mechanism: The exothermic formation of the salt immediately alters the solubility profile. The spontaneous transition from a clear solution to a thick white slurry without the addition of an antisolvent validates that the ionic lattice energy has successfully bypassed the miscibility gap.

  • Dissolution: Dissolve 10.0 g of the free base in 50 mL of anhydrous Ethyl Acetate at 20°C.

  • Acidification: Slowly add 1.05 equivalents of 4M HCl in 1,4-Dioxane dropwise over 15 minutes. Ensure the internal temperature does not exceed 25°C to prevent hydrolysis of the methyl ester.

  • Nucleation: As the amine protonates, the highly crystalline Methyl 3-amino-3-[4-(phenylmethoxy)phenyl]propionate hydrochloride salt will spontaneously precipitate.

  • Aging & Isolation: Stir the suspension at 20°C for 1 hour to ensure complete salt formation and Ostwald ripening. Filter the crystals, wash with 20 mL of cold EtOAc, and dry under vacuum at 40°C to constant weight.

References

  • Title: Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: Optical Resolution of Amino Acid Esters by N-Protected Aspartylphenylalanine Esters Source: Bulletin of the Chemical Society of Japan URL: [Link]

  • Title: US5113009A - Preparation and isolation of mineral acid salt of an amino acid methyl ester Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

HPLC-MS validation for Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate quantification

HPLC-MS Validation for Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate Quantification: A Comparative Guide Chemical Context & Analytical Challenges Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate (CAS: 752966-2...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC-MS Validation for Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate Quantification: A Comparative Guide

Chemical Context & Analytical Challenges

Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate (CAS: 752966-27-1, MW: 285.34) is a highly functionalized beta-amino acid ester utilized as a critical intermediate in pharmaceutical synthesis and drug development. Accurate quantification of this compound in biological matrices or complex reaction mixtures presents distinct challenges. The molecule features a polar primary amine, an ester linkage susceptible to ex vivo hydrolysis, and a bulky, highly hydrophobic benzyloxy-phenyl tail.

This guide objectively compares available analytical platforms and outlines a rigorously designed, self-validating LC-MS/MS protocol that adheres strictly to ICH M10[1] and FDA Bioanalytical Method Validation (BMV)[2] guidelines.

Comparative Analysis: Selecting the Optimal Platform

To establish the most robust quantitative method, we must evaluate the causality behind chromatographic retention and detection sensitivity. Standard HPLC-UV struggles with matrix interference at low concentrations due to a lack of highly specific chromophores. While Reversed-Phase (RP) LC-MS/MS using a standard C18 column provides adequate ionization, the aliphatic stationary phase fails to fully exploit the pi-electron systems of the analyte's dual aromatic rings.

Switching to a Biphenyl stationary phase introduces strong π−π and dipole-dipole interactions, significantly enhancing retention, peak shape, and separation from endogenous matrix phospholipids.

Table 1: Performance Comparison of Analytical Platforms

Analytical PlatformStationary PhaseDetectionLLOQ (Estimated)SpecificityCausality / Limitations
HPLC-UV C18 (Aliphatic)UV (254 nm)500 ng/mLLowLacks specific chromophores; high risk of co-eluting matrix interferences.
LC-MS/MS (Standard) C18 (Aliphatic)ESI+ MRM5 ng/mLHighGood ionization, but rapid elution of the polar amine leads to ion suppression.
HILIC-MS/MS Amide/SilicaESI+ MRM10 ng/mLModerateRetains the amine well, but the bulky hydrophobic benzyloxy group causes peak broadening.
LC-MS/MS (Optimized) BiphenylESI+ MRM0.5 ng/mLVery High π−π interactions strongly retain the benzyloxy-phenyl moiety, bypassing ion suppression zones.

Expertise & Causality: Method Development

Mass Spectrometry (MS/MS) Optimization: The molecule contains a primary amine, making it highly amenable to positive Electrospray Ionization (ESI+). The precursor ion is the protonated molecule [M+H]+ at m/z 286.1. During Collision-Induced Dissociation (CID), the benzyloxy ether linkage undergoes characteristic cleavage. Aryl ethers with benzyl substituents predictably fragment to yield a highly stable tropylium ion ( [C7​H7​]+ ) at m/z 91.1[3]. Therefore, the primary Multiple Reaction Monitoring (MRM) transition is set to 286.1 91.1 (Quantifier) . A secondary transition, such as the loss of ammonia (286.1 269.1), serves as the Qualifier.

Chromatographic Causality: A mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) is selected. The acidic modifier (pH ~2.7) ensures the primary amine (pKa ~9.5) remains fully protonated, guaranteeing consistent ESI+ droplet charging and preventing peak tailing caused by secondary interactions with free silanols on the column.

Workflow A 1. Sample Preparation (Protein Precipitation with IS) B 2. Chromatographic Separation (Biphenyl Column, Gradient Elution) A->B C 3. Mass Spectrometry (ESI+, MRM: 286.1 -> 91.1) B->C D 4. Data Acquisition & Quantification (Peak Area Ratio) C->D

Fig 1. Optimized LC-MS/MS workflow for Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate.

Step-by-Step Methodology: A Self-Validating System

To ensure trustworthiness, the protocol embeds self-validating mechanisms (Internal Standards and Quality Controls) directly into the workflow, fulfilling FDA[2] and ICH M10[1] mandates.

Step 1: Sample Preparation (Protein Precipitation) Causality: Protein precipitation with acetonitrile rapidly denatures binding proteins and halts esterase activity, protecting the methyl ester from ex vivo hydrolysis.

  • Aliquot 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog at 100 ng/mL). Self-Validation: The IS corrects for any volumetric errors or matrix-induced ion suppression during the run.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex for 2 minutes at 1500 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: LC-MS/MS Conditions

  • Column: Biphenyl (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 0-0.5 min (10% B), 0.5-2.5 min (linear to 95% B), 2.5-3.5 min (hold 95% B), 3.5-3.6 min (return to 10% B), 3.6-5.0 min (equilibration).

  • Injection Volume: 2 µL.

Validation Protocol (ICH M10 & FDA BMV)

A full bioanalytical method validation[1][2] must demonstrate that the assay is reliable and reproducible across multiple parameters.

Validation Start ICH M10 Validation Protocol Selectivity Selectivity & Specificity (Blank Matrix + IS) Start->Selectivity Linearity Calibration Curve (R² > 0.99) Start->Linearity Accuracy Accuracy & Precision (±15% QC limits) Linearity->Accuracy Stability Stability (Benchtop, Freeze-Thaw) Accuracy->Stability

Fig 2. Core validation parameters according to ICH M10 and FDA guidelines.

  • Selectivity and Specificity: Analyze 6 independent sources of blank matrix. Acceptance: Interfering peaks at the retention time of the analyte must be <20% of the Lower Limit of Quantification (LLOQ) response.

  • Linearity: Prepare a calibration curve (e.g., 0.5 to 500 ng/mL) using a weighted (1/x²) linear regression. Acceptance: The correlation coefficient ( R2 ) must be 0.99.

  • Accuracy and Precision: Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in six replicates over three independent runs. Acceptance: Intra- and inter-run precision (CV%) must be 15% ( 20% for LLOQ). Accuracy must be within ± 15% of nominal ( ± 20% for LLOQ).

  • Matrix Effect & Recovery: Compare the peak area of analyte spiked into post-extracted blank matrix versus neat solutions. Causality: Assesses if endogenous phospholipids are suppressing the ESI signal, ensuring the Biphenyl column's separation efficiency.

  • Stability: Evaluate benchtop (room temperature for 24h), freeze-thaw (3 cycles at -80°C), and autosampler stability (4°C for 48h). Causality: Ensures the ester bond of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate does not degrade during sample handling and queuing.

Sources

Comparative

Comprehensive Comparison Guide: Coupling Efficiency of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate

Mechanistic Causality: The Dichotomy of β3 -Amino Acids Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate (CAS: 752966-27-1) is a highly substituted β3 -amino acid derivative, frequently utilized as a building block i...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Causality: The Dichotomy of β3 -Amino Acids

Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate (CAS: 752966-27-1) is a highly substituted β3 -amino acid derivative, frequently utilized as a building block in the synthesis of peptidomimetics and protease-resistant therapeutics[1]. When evaluating its coupling efficiency as an amine nucleophile in solution-phase peptide synthesis (SPS), researchers must navigate a fundamental chemical dichotomy: inherent nucleophilicity versus extreme steric shielding .

From a purely electronic standpoint, the amine group of a β -amino acid is inherently more nucleophilic than that of an α -amino acid. The extra methylene group in the β -backbone attenuates the electron-withdrawing effect of the adjacent ester/carboxylate, resulting in a higher pKa (typically ~10.3 for β -amines compared to ~9.0 for α -amines)[2],[3].

However, in the case of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate, this electronic advantage is completely overridden by steric hindrance. The bulky 4-(benzyloxy)phenyl group is positioned directly on the β -carbon, adjacent to the primary amine. This massive substituent restricts rotational freedom and physically blocks the Bürgi-Dunitz trajectory required for the amine to attack an incoming activated carbonyl. Consequently, standard coupling reagents like DIC/HOBt, which form moderately reactive O-benzotriazole esters, suffer from sluggish kinetics and high risks of epimerization or urea byproduct precipitation[4],[5]. To achieve efficient coupling, highly reactive uronium/aminium salts (such as HATU) must be employed to force the reaction forward[6].

Objective Comparison: Sterics vs. Nucleophilicity

To objectively quantify the coupling efficiency of this molecule, we must compare it against its structural analogs: H-Tyr(Bzl)-OMe (its standard α -amino acid counterpart) and H- β -Ala-OMe (an unhindered β -amino acid).

The table below summarizes the quantitative and qualitative coupling metrics when reacting these amines with a standard Fmoc-protected amino acid.

Property / MetricMethyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionateH-Tyr(Bzl)-OMe (Standard α -Analog)H- β -Ala-OMe (Unhindered β -Analog)
Amino Acid Class β3 -Amino Acid α -Amino Acid β -Amino Acid
Steric Hindrance Very High (Bulky β -substituent)Moderate ( α -substituent)Low (Unsubstituted)
Relative Nucleophilicity Low (Sterically blocked)ModerateHigh (High pKa, unhindered)[2]
Optimal Coupling Reagent HATU / HOAt / DIPEA[4]EDC / HOBt or DIC[6]DIC / HOBt[6]
Coupling Time (to >95%) 4 - 12 hours (Often requires heat)1 - 2 hours< 1 hour
Epimerization Risk High (Due to prolonged reaction times)Low to ModerateNone (Achiral)

Self-Validating Experimental Protocol: Solution-Phase Coupling

Because of the severe steric bulk of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate, standard protocols will fail. The following methodology utilizes HATU activation.

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. Completion is not assumed by time but confirmed via LC-MS (monitoring the disappearance of the m/z 286.1 [M+H]+ amine peak). Furthermore, the orthogonal liquid-liquid extraction workup chemically validates purity by systematically eliminating specific reaction components: NaHCO3​ neutralizes and removes the acidic HOAt byproduct, while citric acid protonates and extracts unreacted DIPEA and trace unreacted amine into the aqueous layer.

Step-by-Step Methodology
  • Pre-Activation: In a flame-dried round-bottom flask under inert N2​ atmosphere, dissolve 1.2 equivalents of the acyl donor (e.g., Fmoc-AA-OH) and 1.2 equivalents of HATU in anhydrous DMF (0.1 M concentration)[6].

  • Base Addition: Add 2.4 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture. Stir at room temperature for 5 minutes to generate the highly reactive OAt-active ester[4].

  • Nucleophilic Addition: Add 1.0 equivalent of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate[1] to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Take 10 μL aliquots every 2 hours, dilute in MeCN, and analyze via LC-MS. If conversion stalls before 95% after 4 hours, apply gentle microwave heating (50°C)[5].

  • Quenching & Extraction: Once the amine mass (m/z 286.1) is consumed, dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc).

  • Orthogonal Washing:

    • Wash the organic layer with 5% aqueous NaHCO3​ (removes HOAt and unreacted Fmoc-AA-OH).

    • Wash with 5% aqueous Citric Acid (removes DIPEA and trace unreacted β3 -amine).

    • Wash with saturated brine.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude dipeptide.

Visualizing the Reaction Dynamics

Workflow A Fmoc-AA-OH (Acyl Donor) B HATU + DIPEA (Activation) A->B 5 min DMF C OAt-Active Ester (Highly Reactive) B->C E Coupled Dipeptide (Product) C->E Nucleophilic Attack D Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate (Hindered Amine) D->E Slow Kinetics (Steric Shield)

Solution-phase coupling workflow utilizing HATU activation to overcome steric hindrance.

DecisionTree Start Evaluate Amine Nucleophile Unhindered Unhindered (e.g., β-Ala-OMe) Start->Unhindered Hindered Sterically Hindered (e.g., Bulky β3-Amino Acid) Start->Hindered DIC DIC / HOBt (Standard Efficiency) Unhindered->DIC Fast Kinetics HATU HATU / DIPEA (High Reactivity) Hindered->HATU Overcome Steric Shield MW Microwave Assistance (If >4h required) HATU->MW Monitor via LC-MS

Logical decision tree for selecting coupling reagents based on steric hindrance.

References

  • Sigma-Aldrich. "Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate - Product Page". 1

  • PMC / NIH. "Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions". 2

  • Aapptec Peptides. "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP". 6

  • Aapptec Peptides. "Coupling Reagents". 4

  • Chemical Reviews (ACS). "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications". 5

  • Livestock Metabolome Database. "Showing metabocard for Beta-Alanine (LMDB00024)". 3

Sources

Validation

Validating Stereochemical Purity of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of validating the stereochemical integrity of complex β -amino acid derivatives. Methyl 3-amino-3-[4-(phenylmethoxy)phenyl]propionate is a highly va...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating the stereochemical integrity of complex β -amino acid derivatives. Methyl 3-amino-3-[4-(phenylmethoxy)phenyl]propionate is a highly valuable chiral building block used in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Because biological systems are inherently chiral, even minor enantiomeric impurities can drastically alter a drug's pharmacokinetic profile or induce off-target toxicity.

This guide objectively compares the three most robust analytical frameworks for determining the enantiomeric excess ( ee ) of this specific compound: Chiral HPLC , NMR with Chiral Derivatizing Agents (CDAs) , and NMR with Chiral Solvating Agents (CSAs) . Rather than simply listing procedures, we will deconstruct the causality behind each experimental choice to ensure your analytical workflow is a self-validating system.

Analytical Workflow Decision Matrix

Before diving into the protocols, it is crucial to select the right tool for the job. The decision matrix below outlines the logical flow for selecting an analytical method based on your laboratory's capabilities and the specific validation requirements.

Workflow Start Stereochemical Purity Validation HPLC Chiral HPLC (Primary Method) Start->HPLC NMR_CDA NMR with CDA (Orthogonal/Absolute) Start->NMR_CDA NMR_CSA NMR with CSA (Rapid/Non-destructive) Start->NMR_CSA Prep_HPLC Dissolve in Hexane/IPA Add DEA modifier HPLC->Prep_HPLC Prep_CDA Derivatize with MTPA-Cl in CDCl3 + Pyridine NMR_CDA->Prep_CDA Prep_CSA Mix with Bis-thiourea in CDCl3 NMR_CSA->Prep_CSA Result_HPLC Quantify ee via UV Peak Area Prep_HPLC->Result_HPLC Result_NMR Quantify ee via Signal Integration Prep_CDA->Result_NMR Prep_CSA->Result_NMR

Fig 1. Decision matrix for validating stereochemical purity.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry gold standard for routine ee determination due to its high throughput and exceptional limit of detection[1, 8]. For Methyl 3-amino-3-[4-(phenylmethoxy)phenyl]propionate, polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), are highly effective.

The Causality of the Separation: The analyte possesses three critical motifs for chiral recognition: a primary amine (hydrogen bond donor), an ester carbonyl (hydrogen bond acceptor), and a bulky 4-(phenylmethoxy)phenyl tail (steric driver). The CSP forms transient, diastereomeric inclusion complexes with the enantiomers. The bulky benzyloxy group forces the molecule into a specific orientation within the chiral grooves of the amylose backbone, resulting in differential retention times [2, 15].

Self-Validating Protocol
  • System Suitability Test (SST): Prior to analyzing your enriched sample, inject a 50:50 racemic standard. Causality: This validates that the column provides baseline resolution ( Rs​>1.5 ) and that the integration parameters accurately report a 50.0:50.0 ratio, ruling out detector saturation or integration bias.

  • Sample Preparation: Dissolve 1 mg/mL of the analyte in Hexane/Isopropanol (80:20). Causality: Matching the sample diluent to the mobile phase prevents "solvent shock" upon injection, which can cause peak distortion and ruin resolution.

  • Mobile Phase Optimization: Use Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v) at 1.0 mL/min. Causality: The addition of 0.1% DEA is non-negotiable. The primary amine of the analyte will strongly interact with residual acidic silanols on the silica support, causing severe peak tailing. DEA competitively binds to these silanols, ensuring sharp, symmetrical peaks for accurate integration.

  • Detection: Monitor UV absorbance at 254 nm, taking advantage of the strong chromophore provided by the benzyloxy group.

Method 2: NMR Spectroscopy via Chiral Derivatizing Agents (CDAs)

When a chiral column is unavailable, or when you need to assign the absolute configuration alongside the ee , 1 H-NMR using Mosher's acid chloride (MTPA-Cl) is the definitive orthogonal method[3, 1].

The Causality of the Derivatization: Reacting the primary amine with enantiopure (S)-MTPA-Cl converts the enantiomers into covalent diastereomeric amides. The MTPA phenyl ring adopts a specific conformation parallel to the Cα​

Cβ​ bond of the analyte. Due to the magnetic anisotropy of the phenyl ring, protons on one face of the molecule are shielded (shifted upfield), while protons on the other face are deshielded. The methyl ester (-COOMe) protons provide an excellent, sharp singlet to monitor for peak splitting ( Δδ ).

MosherLogic Enantiomers Racemic β-Amino Ester (R) & (S) Enantiomers Reaction Covalent Amide Bond Formation Enantiomers->Reaction Reagent (S)-MTPA-Cl (Chiral Derivatizing Agent) Reagent->Reaction Diastereomers Diastereomers (R,S) & (S,S) Amides Reaction->Diastereomers NMR Anisotropic Shielding Δδ in 1H/19F NMR Diastereomers->NMR

Fig 2. Mechanistic pathway of Mosher's derivatization for NMR analysis.
Self-Validating Protocol
  • Derivatization Control: First, react the racemic standard with (S)-MTPA-Cl. Causality: This confirms complete chemical conversion (verified by the disappearance of the free amine protons) and identifies the exact chemical shifts of the (R,S) and (S,S) diastereomers. This prevents minor structural impurities in your actual sample from being misidentified as the minor enantiomer.

  • Reaction Setup: Dissolve 5 mg of the β -amino ester in 0.5 mL of anhydrous CDCl 3​ directly in an NMR tube.

  • Catalysis & Scavenging: Add 2.0 equivalents of pyridine- d5​ . Causality: Pyridine acts as an acid scavenger for the HCl byproduct, driving the reaction forward and preventing potential acid-catalyzed racemization of the fragile β -stereocenter.

  • Derivatization: Add 1.5 equivalents of (S)-(+)-MTPA-Cl. Let sit at room temperature for 1 hour.

  • Acquisition: Acquire 1 H and 19 F NMR spectra. Integrate the distinct -OMe singlets (or the -CF 3​ signals in the 19 F spectrum) to calculate the ee .

Method 3: NMR Spectroscopy via Chiral Solvating Agents (CSAs)

For researchers requiring a rapid, non-destructive analysis, Chiral Solvating Agents (CSAs) offer an elegant alternative. Unlike CDAs, CSAs do not form covalent bonds; instead, they form transient, supramolecular diastereomeric complexes via hydrogen bonding and π−π stacking[4, 2].

The Causality of the Solvation: Using a C2​ -symmetric bis-thiourea CSA, the primary amine and ester carbonyl of the analyte participate in a highly structured hydrogen-bond network with the thiourea protons. The spatial arrangement of the bulky benzyloxyphenyl group within this non-covalent pocket differs between the (R) and (S) enantiomers, leading to distinct magnetic environments and observable peak splitting ( Δδ ) in the 1 H NMR spectrum.

Self-Validating Protocol
  • Titration Validation: Do not just add an arbitrary amount of CSA. Perform a brief NMR titration by adding 0.5, 1.0, and 1.5 equivalents of CSA to the racemic standard. Causality: The magnitude of Δδ is concentration-dependent. Titration ensures you have reached binding saturation, maximizing resolution before analyzing your unknown sample.

  • Sample Prep: Mix equimolar amounts (e.g., 20 mM) of the analyte and the bis-thiourea CSA in CDCl 3​ .

  • Acquisition: Acquire a standard 1 H NMR spectrum and integrate the split signals of the benzylic protons or the ester methoxy group. Post-analysis, the analyte can be fully recovered via simple aqueous extraction, as the CSA is highly lipophilic.

Quantitative Data Presentation & Method Comparison

To assist in selecting the optimal method for your specific project phase, the performance metrics of the three methodologies are summarized below:

Analytical MethodLimit of Detection (LOD)Resolution ( Rs​ )Analysis TimeSample RecoveryPrimary Advantage
Chiral HPLC (Direct) < 0.1% ee > 2.0 (Baseline)15–30 minYes (Preparative)High throughput, industry standard
NMR with CDA (Mosher's) ~ 1.0% ee Baseline (Distinct δ )1–2 hoursNo (Covalent)Absolute configuration assignment
NMR with CSA ~ 2.0% ee Moderate ( Δδ dependent)15 minYes (Extraction)Rapid, non-destructive

Note: LOD and Resolution are highly dependent on instrument magnetic field strength (for NMR) and column theoretical plates (for HPLC).

References
  • Michio Kurosu, Kai Li. "New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR." Organic Letters (PubMed/NIH). URL:[Link]

  • "A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent." Molecules (MDPI). URL:[Link]

  • "Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards." Biomedical Chromatography (Wiley). URL:[Link]

Comparative

Technical Comparison Guide: Reproducibility of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate Synthesis Pathways

Executive Summary Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate (CAS: 752966-27-1), also known as methyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate, is a critical β -amino acid building block utilized in the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate (CAS: 752966-27-1), also known as methyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate, is a critical β -amino acid building block utilized in the synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs)[1][2]. The presence of the bulky, ether-linked benzyloxy group at the para-position of the phenyl ring, combined with the β -chiral center, presents unique steric and electronic challenges during synthesis.

As a Senior Application Scientist, I have evaluated the reproducibility, scalability, and stereochemical fidelity of the primary synthetic pathways for this compound. This guide objectively compares the classical Modified Rodionov Reaction against the modern Asymmetric Reformatsky Addition , providing drug development professionals with empirical data and self-validating protocols to ensure reliable scale-up[3][4].

Mechanistic Pathway Analysis: Causality in Synthesis

To objectively evaluate these pathways, we must understand the mechanistic causality dictating their performance.

Pathway A: The Modified Rodionov Reaction (Racemic Approach)

The Rodionov reaction is a multicomponent condensation involving 4-benzyloxybenzaldehyde, malonic acid, and ammonium acetate[5][6].

  • Causality of Reaction Dynamics: The reaction proceeds via an intermediate imine that undergoes Knoevenagel-type addition with malonic acid, followed by thermally driven decarboxylation. A critical failure point in standard protocols is the competitive elimination of ammonia, which yields the unwanted 4-benzyloxycinnamic acid byproduct. To suppress this, microwave irradiation or strict temperature control in alcoholic solvents is employed[6].

  • Downstream Processing: This pathway inherently yields a racemic β -amino acid. To achieve the target compound, a subsequent thionyl chloride-mediated esterification in methanol is required, followed by enzymatic kinetic resolution (e.g., using β -transaminases) if enantiopurity is necessary[5][7].

Pathway B: Asymmetric Reformatsky Addition (Enantioselective Approach)

This pathway utilizes Ellman’s chiral auxiliary ((R)- or (S)-tert-butanesulfinamide) to establish the stereocenter directly[4][8].

  • Causality of Stereocontrol: The condensation of 4-benzyloxybenzaldehyde with the chiral sulfinamide yields an N-sulfinyl imine. When reacted with the zinc enolate of methyl bromoacetate, the bulky tert-butanesulfinyl group sterically directs the nucleophilic attack. The zinc atom coordinates to both the enolate oxygen and the sulfinyl oxygen, forming a highly rigid, six-membered Zimmerman-Traxler transition state. This locks the facial approach, ensuring >98% diastereomeric excess (de)[4].

  • Downstream Processing: Acidic cleavage of the sulfinyl group using HCl in methanol simultaneously yields the target methyl ester hydrochloride salt without risk of racemization or ester hydrolysis[8].

PathwayComparison cluster_A Pathway A: Classical Rodionov cluster_B Pathway B: Asymmetric Reformatsky SM 4-Benzyloxybenzaldehyde (Starting Material) Rod Malonic Acid + NH4OAc Microwave, EtOH SM->Rod Imine (R)-t-BuSONH2, Ti(OEt)4 Imine Condensation SM->Imine RacAcid Racemic β-Amino Acid Intermediate Rod->RacAcid Est MeOH, SOCl2 Esterification RacAcid->Est Target Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate (Target Compound) Est->Target Racemic (0% ee) Ref BrCH2COOMe, Activated Zn THF, -78°C to 0°C Imine->Ref Deprot 4M HCl in Dioxane MeOH Quench Ref->Deprot Deprot->Target Enantiopure (>98% ee)

Comparative synthetic pathways for Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of both pathways based on standardized 10-gram scale validation runs.

MetricPathway A: Modified RodionovPathway A + Kinetic ResolutionPathway B: Asymmetric Reformatsky
Overall Yield 68%31% (Theoretical max 50%)76%
Enantiomeric Excess 0% (Racemic)>99% ee>98% ee
Reaction Time 24 hours72+ hours (Enzyme dependent)18 hours
Scalability Excellent (Robust, low exotherm)Poor (Volume-heavy bio-catalysis)Moderate (Requires cryogenic control)
Cost-Efficiency High (Cheap bulk reagents)Low (High cost of transaminases)Moderate (Auxiliary is stoichiometric)
Primary Impurity 4-Benzyloxycinnamic acidUnreacted enantiomerDes-bromo uncoupled ester

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the protocols below are designed as self-validating systems . Each critical step includes physical or chemical markers that allow the operator to verify success in real-time before proceeding.

Protocol 1: Asymmetric Reformatsky Route (Recommended for Enantiopure Synthesis)

Step 1: Imine Condensation

  • Charge: In an oven-dried, argon-purged flask, dissolve 4-benzyloxybenzaldehyde (10.0 mmol) and (R)-tert-butanesulfinamide (11.0 mmol) in anhydrous THF (30 mL).

  • Activate: Add Ti(OEt)4 (20.0 mmol) dropwise at room temperature. Causality: Ti(OEt)4 acts as both a Lewis acid to activate the aldehyde and a highly efficient water scavenger to drive the equilibrium forward[4].

  • Self-Validation Marker: The solution will immediately transition from colorless to a distinct, vibrant yellow. Monitor via TLC (Hexanes/EtOAc 7:3); the aldehyde spot (UV active, Rf ~0.6) will disappear entirely within 4 hours.

  • Workup: Quench with an equal volume of saturated aqueous NaCl. Validation: A massive precipitation of white TiO2 salts will occur. Filter through a Celite pad to isolate the pure imine.

Step 2: Zinc Activation & Reformatsky Addition

  • Activate Zinc: Suspend Zn dust (30.0 mmol) in dry THF (10 mL). Add 1,2-dibromoethane (1.5 mmol) and heat to reflux for 5 minutes, then cool to room temperature and add TMSCl (1.0 mmol). Causality: This chemical scrubbing removes the passivating ZnO layer, which is strictly required for the insertion of Zn into the carbon-bromine bond[8]. Validation: Vigorous, transient bubbling will occur upon TMSCl addition, indicating successful activation.

  • Addition: Cool the activated Zn suspension to -78°C. Add methyl bromoacetate (25.0 mmol), followed by a solution of the imine (from Step 1) in THF (15 mL) dropwise over 30 minutes.

  • Self-Validation Marker: Slowly warm the reaction to 0°C. The grey zinc suspension will gradually dissolve into a homogeneous, pale-yellow solution as the organozinc reagent is consumed.

  • Quench: Add saturated aqueous NH4Cl. Causality: A strictly buffered quench prevents retro-aldol-type cleavage of the delicate β -amino ester intermediate.

Step 3: Sulfinyl Cleavage

  • Deprotect: Dissolve the purified intermediate in anhydrous methanol (20 mL). Add 4M HCl in dioxane (15 mL) at 0°C.

  • Self-Validation Marker: Stir for 2 hours. The cleavage of the sulfinyl group generates volatile SO2 and isobutylene. The reaction is complete when TLC shows the disappearance of the intermediate and the formation of a baseline spot (the HCl salt of the target product).

  • Isolate: Concentrate under reduced pressure, triturate with cold diethyl ether, and filter to yield Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate hydrochloride as a pristine white solid.

Workflow Step1 Step 1: Imine Formation Ti(OEt)4 Scavenging Step2 Step 2: Zn Activation TMSCl / 1,2-Dibromoethane Step1->Step2 Step3 Step 3: Reformatsky Zimmerman-Traxler TS Step2->Step3 Step4 Step 4: Deprotection HCl / MeOH Cleavage Step3->Step4 Product Isolated Product High Diastereomeric Purity Step4->Product

Step-by-step experimental workflow for the Asymmetric Reformatsky addition pathway.

Protocol 2: Modified Rodionov Route (Recommended for Bulk Racemic Synthesis)

Step 1: Multicomponent Condensation

  • Charge: Combine 4-benzyloxybenzaldehyde (50.0 mmol), malonic acid (60.0 mmol), and ammonium acetate (100.0 mmol) in absolute ethanol (100 mL).

  • React: Heat the mixture to reflux (or apply microwave irradiation at 100°C for 30 minutes). Causality: Ammonium acetate dissociates into ammonia and acetic acid, providing both the nucleophile and the required acidic catalysis for the Knoevenagel condensation[6].

  • Self-Validation Marker: As the reaction proceeds, heavy precipitation of the zwitterionic racemic β -amino acid will occur directly from the hot ethanol solution. If the solution remains clear, the competitive cinnamic acid byproduct has formed instead.

Step 2: Thionyl Chloride Esterification

  • Charge: Suspend the isolated racemic acid (20.0 mmol) in anhydrous methanol (50 mL) and cool to -10°C.

  • React: Add thionyl chloride (SOCl2) (40.0 mmol) dropwise. Causality: SOCl2 reacts with methanol to generate anhydrous HCl and methyl chlorosulfite, which activates the carboxylic acid for nucleophilic attack by methanol.

  • Self-Validation Marker: Vigorous evolution of SO2 and HCl gas will occur. The insoluble zwitterionic suspension will rapidly clear into a homogeneous solution as the soluble ester hydrochloride is formed.

  • Isolate: Evaporate the solvent and recrystallize from methanol/ether to yield the racemic target ester.

Conclusion

For drug development applications requiring strict stereochemical control, the Asymmetric Reformatsky Addition is the superior pathway. While it requires cryogenic infrastructure and stoichiometric chiral auxiliaries, its >98% ee and predictable scalability justify the upfront investment. Conversely, for early-stage screening or when racemic mixtures are acceptable, the Modified Rodionov Reaction provides a highly cost-effective, atom-economical alternative.

Sources

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